2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide
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Overview
Description
2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core substituted with a chlorine atom, a pyridinylmethyl group, and a pyrrole ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce the amino group.
Chlorination: The amino group can be converted to a chloro group using reagents like thionyl chloride.
Pyrrole Introduction: The final step involves the formation of the pyrrole ring, which can be done through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the pyridinyl or pyrrole rings.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-pyridinylmethyl)-5-(1H-imidazol-1-yl)benzamide
- 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrazol-1-yl)benzamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(4-pyridinylmethyl)-5-(1H-pyrrol-1-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C17H14ClN3O |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-chloro-N-(pyridin-4-ylmethyl)-5-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C17H14ClN3O/c18-16-4-3-14(21-9-1-2-10-21)11-15(16)17(22)20-12-13-5-7-19-8-6-13/h1-11H,12H2,(H,20,22) |
InChI Key |
LQCUUBJKVHTBCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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